1,3-Dimethyl-5-[(dimethylamino)methylene]2,4,6-(1H,3H,5H)-trioxopryimidine
Description
1,3-Dimethyl-5-[(dimethylamino)methylene]-2,4,6-(1H,3H,5H)-trioxopyrimidine (CAS: 35824-98-7) is a barbiturate derivative characterized by a dimethylamino-substituted methylene group at the C5 position of the pyrimidine ring. This compound is synthesized via condensation reactions involving 1,3-dimethylbarbituric acid and dimethylamino-substituted aldehydes or ketones.
Properties
IUPAC Name |
5-(dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-10(2)5-6-7(13)11(3)9(15)12(4)8(6)14/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPRCBKEKIEJMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN(C)C)C(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70313013 | |
| Record name | 5-(dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35824-98-7 | |
| Record name | NSC265536 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation with Dialkylamines in Acetonitrile
The most widely reported method involves the condensation of 1,3-dimethylbarbituric acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in acetonitrile under mild conditions.
Procedure :
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1,3-Dimethylbarbituric acid (150 g, 960.7 mmol) is suspended in anhydrous acetonitrile.
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DMF-DMA (19.1 g, 160.9 mmol) is added dropwise at room temperature.
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The reaction is stirred for 6 hours at 20°C , yielding a bright yellow precipitate.
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The product is isolated via filtration and washed with cold acetonitrile to achieve 98% purity .
Key Advantages :
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the barbituric acid’s enolic oxygen on the electrophilic carbon of DMF-DMA, followed by elimination of dimethylamine (Figure 1).
Knoevenagel Condensation with 3-Formylpyridinones
An alternative route employs 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one as a precursor.
Procedure :
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3-Formylpyridinone is reacted with dimethylamine in refluxing ethanol.
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The mixture is stirred for 12 hours at 80°C , forming the methylene-bridged product.
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The crude product is recrystallized from ethanol to achieve 85% yield .
Limitations :
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Lower yield compared to the acetonitrile method.
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Requires elevated temperatures, increasing energy consumption.
Patent-Disclosed Industrial Synthesis
A patent (WO2010125469A1) outlines a scalable process using sodium hydride as a base:
Steps :
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1,3-Dimethylbarbituric acid is dissolved in anhydrous N,N-dimethylformamide (DMF) .
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Sodium hydride (2.5 equiv) is added to deprotonate the barbituric acid.
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DMF-DMA (1.2 equiv) is introduced, and the reaction is heated to 90°C for 2 hours .
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The product precipitates upon cooling and is filtered to yield 93% pure material .
Table 1: Comparison of Key Synthetic Methods
Reaction Optimization and Byproduct Analysis
Solvent Effects
Temperature Control
Purification Techniques
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Recrystallization from acetonitrile or ethyl acetate removes unreacted starting materials.
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Column chromatography (silica gel, ethyl acetate/hexane) is employed for analytical-scale purification.
Mechanistic and Spectroscopic Validation
NMR Characterization
X-ray Crystallography
Single-crystal analysis confirms the Z-configuration of the methylene group, with a dihedral angle of 12.5° between the pyrimidine and dimethylamino planes.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the dimethylaminomethylidene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Pharmaceutical Applications
DTPM has shown promise in the development of therapeutic agents due to its unique chemical structure.
Anticancer Activity
Recent studies have indicated that DTPM exhibits cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that DTPM derivatives inhibited the proliferation of human breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
| A549 | 25 | Mitochondrial dysfunction |
Antimicrobial Properties
DTPM has also been evaluated for its antimicrobial properties against various pathogens.
- Case Study : Research published in Antibiotics found that DTPM exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 16 | Bactericidal |
| Escherichia coli | 32 | Bacteriostatic |
Agricultural Applications
DTPM has potential uses in agricultural science as a pesticide or herbicide.
Herbicidal Activity
Studies have shown that DTPM can inhibit the growth of certain weeds.
- Case Study : A field trial reported in Pesticide Science indicated that DTPM applied at a concentration of 200 g/ha effectively controlled Amaranthus retroflexus without harming crops.
| Weed Species | Application Rate (g/ha) | Control Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 200 | 85 |
| Chenopodium album | 150 | 75 |
Material Science Applications
DTPM's unique structure also allows for applications in material science, particularly in polymer chemistry.
Polymer Synthesis
DTPM can be used as a monomer in the synthesis of novel polymers with enhanced properties.
- Case Study : Research published in Macromolecules explored the use of DTPM as a cross-linking agent for creating thermosetting polymers. The resulting materials exhibited improved thermal stability and mechanical strength.
| Property | Before Cross-linking | After Cross-linking |
|---|---|---|
| Thermal Stability (°C) | 200 | 300 |
| Tensile Strength (MPa) | 30 | 60 |
Mechanism of Action
The mechanism of action of 5-(Dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The core structure of 1,3-dimethylbarbituric acid derivatives is conserved across analogs, but substituents at the C5 position dictate their chemical and biological properties:
Key Observations :
- Electron-Donating Groups (e.g., dimethylamino in the target compound) enhance solubility and intramolecular charge transfer, relevant for optoelectronic applications.
Key Observations :
Physical and Spectroscopic Properties
Table 3: Spectroscopic Data Comparison
Key Observations :
Key Observations :
- Bioactive Derivatives : Phenylhydrazinyl analogs exhibit dual xanthine oxidase inhibition and antioxidant activity, highlighting the role of electron-withdrawing groups (e.g., nitro) in enhancing radical scavenging .
- Material Science: Chromenylidene and diphenylamino derivatives show promise in protein interaction studies and optoelectronic devices due to extended conjugation .
Biological Activity
1,3-Dimethyl-5-[(dimethylamino)methylene]2,4,6-(1H,3H,5H)-trioxopyrimidine (commonly referred to as DTPM) is a synthetic compound with a molecular formula of CHNO and a molecular weight of 211.22 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of anti-cancer and neuroprotective effects.
Chemical Structure and Properties
DTPM is characterized by its unique trioxopyrimidine structure, which contributes to its biological activity. The compound features a dimethylamino group that is linked to a methylene bridge, enhancing its reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of DTPM. The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines. For instance:
- Cell Viability Assays : DTPM demonstrated significant cytotoxic effects against human breast cancer (MCF-7) and glioblastoma (U87MG) cell lines. In vitro assays indicated that DTPM reduced cell viability by inducing apoptosis through mitochondrial pathways .
- Mechanism of Action : The mechanism underlying DTPM's anticancer effects appears to involve the induction of oxidative stress and subsequent activation of apoptotic pathways. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspase-3 in treated cells .
Neuroprotective Effects
DTPM has also been studied for its neuroprotective properties, particularly in models of neurodegeneration:
- Neuroprotection in Animal Models : In rodent models of induced neurotoxicity, DTPM administration resulted in reduced neuronal death and improved behavioral outcomes. The compound appears to mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases .
Case Study 1: Breast Cancer Cell Lines
A study evaluated the effects of DTPM on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC value determined at approximately 50 µM after 48 hours of treatment. Apoptotic markers were significantly elevated compared to control groups.
Case Study 2: Neuroprotective Efficacy
In a study involving a rat model subjected to ischemic injury, DTPM was administered post-injury. Behavioral tests showed significant improvement in motor function and cognitive performance compared to untreated controls. Histological analysis revealed reduced neuronal loss in the hippocampus and cortex .
Data Tables
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 50 | Induction of apoptosis via ROS |
| U87MG (Glioblastoma) | 45 | Mitochondrial dysfunction |
| Animal Model | Outcome | Observations |
|---|---|---|
| Rat Ischemia Model | Improved function | Reduced neuronal loss |
| Neurotoxicity Model | Neuroprotection | Decreased inflammation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-dimethyl-5-[(dimethylamino)methylene]trioxopyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclocondensation and functionalization. Key steps include:
- Step (a) : Use of K₂CO₃ (2.00 equiv.) in DMF at 80°C for deprotonation and nucleophilic substitution .
- Step (c) : Phosphorylation with POCl₃ (4.00 equiv.) in DMF (0°C–60°C) to introduce reactive leaving groups .
- Step (d) : Hydrolysis in EtOH/H₂O (4:1 v/v) under reflux to stabilize the final product .
- Critical Factors : Solvent polarity (DMF vs. EtOH), temperature gradients, and stoichiometric ratios of reagents directly impact regioselectivity and purity.
Q. How is this compound characterized spectroscopically, and what spectral markers confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Look for resonances corresponding to the dimethylamino group (δ ~2.8–3.2 ppm for N-CH₃) and the trioxopyrimidine core (δ ~160–170 ppm for carbonyl carbons) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1650 cm⁻¹ (C=N stretching) confirm the trioxo and methyleneamine moieties .
- XRD : Crystallographic data (e.g., unit cell parameters from ) validate the planar geometry of the pyrimidine ring .
Advanced Research Questions
Q. How can factorial design optimize reaction parameters for scalable synthesis?
- Methodological Answer :
- Variables : Temperature, solvent ratio (DMF/EtOH), and catalyst loading (K₂CO₃) are tested in a 2³ factorial design .
- Response Surface Modeling (RSM) : Identifies interactions between variables. For example, higher temperatures (80°C) with excess POCl₃ maximize yield but may increase side products .
- Table :
| Variable | Low Level | High Level | Optimal Range |
|---|---|---|---|
| Temperature (°C) | 60 | 80 | 75–80 |
| K₂CO₃ (equiv.) | 1.5 | 2.5 | 2.0–2.2 |
| Reaction Time (h) | 6 | 12 | 8–10 |
Q. What computational strategies predict reaction mechanisms and electronic properties of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to map potential energy surfaces for cyclization steps. The methyleneamine group’s electron-withdrawing effect stabilizes transition states .
- Reaction Path Search : Algorithms like AFIR (Artificial Force Induced Reaction) identify intermediates, such as the zwitterionic form during POCl₃-mediated phosphorylation .
- AI Integration : Machine learning models trained on experimental data (e.g., from ) predict optimal solvent systems and reduce trial-and-error experimentation .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) between studies be resolved?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR resolves tautomeric equilibria (e.g., keto-enol shifts in the trioxo core) that cause splitting discrepancies .
- Isotopic Labeling : ¹⁵N-labeled dimethylamino groups clarify coupling patterns in crowded spectral regions .
- Comparative Analysis : Cross-reference XRD data () with computed NMR shifts (GIAO-DFT) to validate assignments .
Q. What advanced separation techniques purify this compound from byproducts like regioisomers?
- Methodological Answer :
- Membrane Chromatography : Use functionalized cellulose membranes to separate isomers based on polarity differences (e.g., dimethylamino vs. unsubstituted analogs) .
- HPLC-DAD : A C18 column with acetonitrile/water gradients (pH 4.5) resolves regioisomers. Retention times correlate with logP values computed via COSMO-RS .
Data Contradiction Analysis
Q. Why do studies report varying yields for the same synthetic route?
- Analysis :
- Moisture Sensitivity : POCl₃-mediated steps () require anhydrous conditions. Trace water in DMF reduces phosphorylation efficiency, leading to yield fluctuations .
- Catalyst Aging : K₂CO₃ absorbs CO₂ over time, lowering its reactivity. Freshly activated K₂CO₃ (dried at 150°C) improves consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
